molecular formula C15H16 B14699092 1,1,2-Trimethyl-1,2-dihydroacenaphthylene CAS No. 60826-69-9

1,1,2-Trimethyl-1,2-dihydroacenaphthylene

Cat. No.: B14699092
CAS No.: 60826-69-9
M. Wt: 196.29 g/mol
InChI Key: RLJSQRBJMKKHLN-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon It is a derivative of acenaphthylene, characterized by the addition of three methyl groups and the reduction of one of its double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene typically involves the alkylation of acenaphthylene. One common method is the Friedel-Crafts alkylation, where acenaphthylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, removing double bonds.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in fully hydrogenated hydrocarbons.

    Substitution: Yields halogenated or nitrated derivatives.

Scientific Research Applications

1,1,2-Trimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 1,1,2-Trimethyl-1,2-dihydroacenaphthylene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses. Detailed studies are required to elucidate the specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A parent compound with similar structural features but lacking the additional methyl groups.

    1,1,6-Trimethyl-1,2-dihydronaphthalene: Another polycyclic aromatic hydrocarbon with a different substitution pattern.

Uniqueness

1,1,2-Trimethyl-1,2-dihydroacenaphthylene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

60826-69-9

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1,2,2-trimethyl-1H-acenaphthylene

InChI

InChI=1S/C15H16/c1-10-12-8-4-6-11-7-5-9-13(14(11)12)15(10,2)3/h4-10H,1-3H3

InChI Key

RLJSQRBJMKKHLN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC3=C2C(=CC=C3)C1(C)C

Origin of Product

United States

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